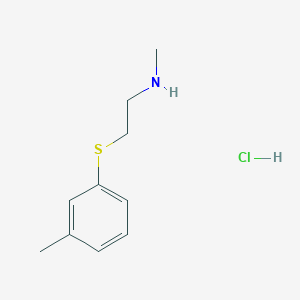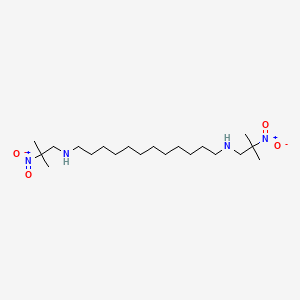
N~1~,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine is a synthetic organic compound characterized by its unique structure, which includes two nitropropyl groups attached to a dodecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine typically involves the reaction of dodecane-1,12-diamine with 2-methyl-2-nitropropyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Starting Materials: Dodecane-1,12-diamine and 2-methyl-2-nitropropyl chloride.
Reaction Conditions: The reaction is conducted in an organic solvent, such as dichloromethane, at room temperature.
Procedure: The dodecane-1,12-diamine is dissolved in the solvent, and the base is added to the solution. The 2-methyl-2-nitropropyl chloride is then added dropwise, and the mixture is stirred for several hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N1,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitropropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of new compounds with different functional groups replacing the nitropropyl groups.
Scientific Research Applications
N~1~,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2-methyl-2-nitropropyl)hexamethylenediamine
- N,N’-Bis(2-methyl-2-nitropropyl)octamethylenediamine
Uniqueness
N~1~,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine is unique due to its longer dodecane backbone, which can influence its physical and chemical properties, such as solubility and reactivity. This structural difference can result in distinct biological activities and applications compared to its shorter-chain analogs.
Properties
CAS No. |
114136-90-2 |
|---|---|
Molecular Formula |
C20H42N4O4 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
N,N'-bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine |
InChI |
InChI=1S/C20H42N4O4/c1-19(2,23(25)26)17-21-15-13-11-9-7-5-6-8-10-12-14-16-22-18-20(3,4)24(27)28/h21-22H,5-18H2,1-4H3 |
InChI Key |
XMMODGGONLGJCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCCCCCCCCCCCCNCC(C)(C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


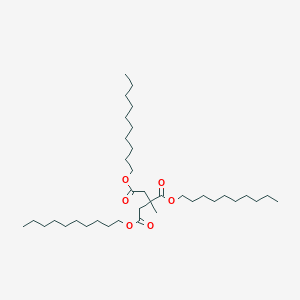
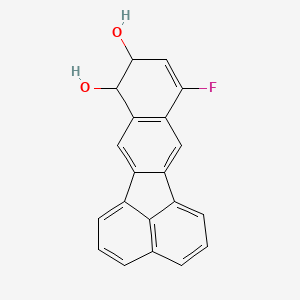
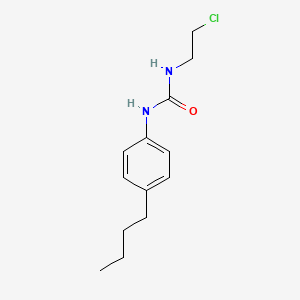

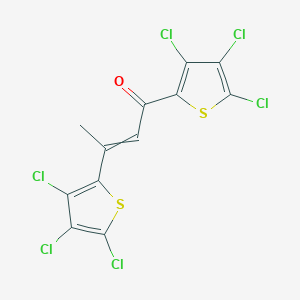
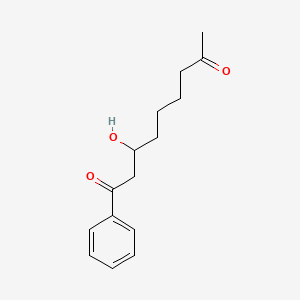
![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)
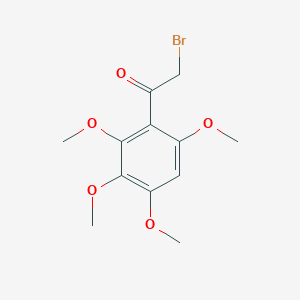
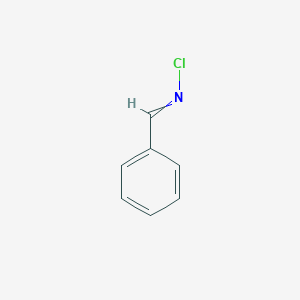

![Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate](/img/structure/B14311095.png)
![1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine](/img/structure/B14311103.png)
![1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B14311108.png)
